N-benzylpyrrolidine-1-carbothioamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

N-Benzylpyrrolidine-1-carbothioamide is a disubstituted thiourea derivative (C₁₂H₁₆N₂S, MW 220.33) comprising a pyrrolidine ring and an N-benzyl carbothioamide moiety. It is commercially available at ≥98% purity from multiple vendors and is primarily utilized as a versatile synthetic intermediate in the construction of substituted 5-aminotetrazoles and other nitrogen-containing heterocycles.

Molecular Formula C12H16N2S
Molecular Weight 220.34 g/mol
Cat. No. B1363374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylpyrrolidine-1-carbothioamide
Molecular FormulaC12H16N2S
Molecular Weight220.34 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=S)NCC2=CC=CC=C2
InChIInChI=1S/C12H16N2S/c15-12(14-8-4-5-9-14)13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,15)
InChIKeyUYHFHEZVLKIKBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzylpyrrolidine-1-Carbothioamide (CAS 305791-49-5): Procurement-Ready Thiourea Building Block for Heterocyclic Synthesis


N-Benzylpyrrolidine-1-carbothioamide is a disubstituted thiourea derivative (C₁₂H₁₆N₂S, MW 220.33) comprising a pyrrolidine ring and an N-benzyl carbothioamide moiety . It is commercially available at ≥98% purity from multiple vendors and is primarily utilized as a versatile synthetic intermediate in the construction of substituted 5-aminotetrazoles and other nitrogen-containing heterocycles [1]. Its well-defined physicochemical profile (LogP 2.1569, TPSA 15.27) distinguishes it from unsubstituted and N-aryl analogs for applications requiring controlled lipophilicity .

Why N-Benzylpyrrolidine-1-Carbothioamide Cannot Be Replaced by Common Pyrrolidine Thiourea Analogs


Pyrrolidine-based thioureas share a core scaffold but diverge significantly in their N-substitution patterns, which govern both their synthetic reactivity and physicochemical properties. N-Benzylpyrrolidine-1-carbothioamide occupies a distinct chemical space defined by its benzyl group on the thiourea nitrogen—positioned as a 'CH₂ bridge' to the aromatic ring—which imparts unique steric and electronic effects compared to directly N-phenyl, N-methyl, or regioisomeric 2-carbothioamide analogs [1]. The quantitative evidence below demonstrates that even closely related pyrrolidine thioureas exhibit measurable differences in lipophilicity (LogP range: 0.964–2.490), polar surface area (TPSA range: 15.27–47.36 Ų), and hydrogen-bonding capacity that directly affect their suitability for specific synthetic transformations and downstream applications .

Quantitative Differentiation Evidence: N-Benzylpyrrolidine-1-Carbothioamide vs. Closest Analogs


LogP Differentiation: 2.16 (Benzyl) vs. 2.49 (Phenyl) — Controlled Lipophilicity for Membrane-Permeable Designs

N-Benzylpyrrolidine-1-carbothioamide (LogP = 2.1569, TPSA = 15.27 Ų) exhibits lower lipophilicity than its direct N-phenyl analog (LogP = 2.490, TPSA = 47.36 Ų) . The benzyl CH₂ spacer reduces LogP by approximately 0.33 units and TPSA by 32.09 Ų compared to the N-phenyl derivative, indicating significantly different membrane permeability and solubility profiles within the same thiourea class. This difference is meaningful for fragment-based drug discovery and library design where precise control of physicochemical parameters is required.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Regioisomeric Differentiation: 1-Carbothioamide vs. 2-Carbothioamide — Distinct Hydrogen-Bond Acceptor Profiles

N-Benzylpyrrolidine-1-carbothioamide (H_Acceptors = 1, Rotatable_Bonds = 2) differs from its regioisomer 1-benzylpyrrolidine-2-carbothioamide (H_Acceptors = 2, Rotatable_Bonds = 3) in key topological descriptors. The 1-carbothioamide isomer has one fewer hydrogen-bond acceptor and one fewer rotatable bond, resulting in reduced conformational flexibility and a simpler hydrogen-bonding pharmacophore. This structural distinction is critical for applications where conformational restraint or defined hydrogen-bond geometry is required, such as in organocatalyst design or metal coordination chemistry.

Synthetic Chemistry Thiourea Chemistry Building Block Selection

Synthetic Utility: Validated Thiourea Substrate for Mercury(II)-Promoted 5-Aminotetrazole Formation

N-Benzylpyrrolidine-1-carbothioamide has been specifically identified as a thiourea substrate compatible with the Batey-Powell methodology for 5-aminotetrazole synthesis via mercury(II)-promoted attack of azide anion [1]. This general method proceeds through a guanyl azide intermediate with electrocyclization to the tetrazole and provides access to mono-, di-, and trisubstituted 5-aminotetrazoles in high yield. In contrast, N-benzoyl-substituted analogs (e.g., N-(pyrrolidin-1-ylcarbothioyl)benzamide, CAS 55103-09-8) contain a carbonyl group that introduces competing reactivity and alters the electronic environment of the thiourea, potentially complicating or precluding the same transformation pathway.

Heterocyclic Synthesis Tetrazole Chemistry Combinatorial Chemistry

Hydrogen-Bonding Motif in the Solid State: Intermolecular N—H⋯S Interactions Establish Unique Crystal Packing

Crystal structures of closely related pyrrolidine-1-carbothioamides (e.g., N-phenylpyrrolidine-1-carbothioamide and N-methylpyrrolidine-1-carbothioamide) consistently reveal intermolecular N—H⋯S hydrogen-bonding networks that form zigzag C(4) chains in the crystal lattice [1][2]. The benzyl substituent in N-benzylpyrrolidine-1-carbothioamide introduces an additional aromatic ring capable of C—H⋯π and π–π stacking interactions that are absent in the N-methyl analog (C₆H₁₂N₂S). These supplementary non-covalent interactions are expected to alter crystal packing energy, melting behavior, and dissolution thermodynamics relative to N-alkyl congeners. While the crystal structure of the benzyl derivative itself has not been independently reported, the class-level crystallographic behavior of pyrrolidine-1-carbothioamides strongly supports the prediction of enhanced solid-state stability mediated by the benzyl aromatic moiety.

Crystallography Solid-State Chemistry Polymorph Screening

Target Application Scenarios for N-Benzylpyrrolidine-1-Carbothioamide Based on Verified Differentiation Evidence


Diversity-Oriented Synthesis of 5-Aminotetrazole Libraries via Batey-Powell Methodology

Research groups engaged in combinatorial heterocyclic chemistry can utilize N-benzylpyrrolidine-1-carbothioamide as a validated thiourea input for the mercury(II)-promoted synthesis of substituted 5-aminotetrazoles [1]. The benzyl substituent on the thiourea nitrogen translates to an N-benzyl-substituted 5-aminotetrazole product, enabling the systematic exploration of N-benzylated tetrazole chemical space—a motif of interest in medicinal chemistry for bioisosteric replacement of carboxylic acids and cis-amide bonds. The method is reported to be high-yielding and compatible with mono-, di-, and trisubstituted thiourea diversity [1].

Fragment-Based Drug Discovery Requiring Controlled Lipophilicity (LogP ~2.2)

For fragment library design where lipophilicity must be maintained within the 'Rule of Three' guidelines (LogP ≤ 3), N-benzylpyrrolidine-1-carbothioamide (LogP 2.16) offers a measurable advantage over the N-phenyl analog (LogP 2.49) . The 0.33 LogP unit reduction, combined with a substantially smaller polar surface area (TPSA 15.27 vs. 47.36 Ų), positions this fragment favorably for CNS-focused programs where excessive lipophilicity and high TPSA are undesirable. The lower TPSA may also confer improved passive membrane permeability.

Organocatalyst or Metal Ligand Design Leveraging Conformationally Restrained Thiourea

The reduced rotatable bond count (2 vs. 3 in 1-benzylpyrrolidine-2-carbothioamide) and single hydrogen-bond acceptor of N-benzylpyrrolidine-1-carbothioamide make it a more rigid and predictable scaffold for designing thiourea-based organocatalysts or metal-coordinating ligands . In asymmetric catalysis applications where catalyst conformational heterogeneity can erode enantioselectivity, the constrained geometry of the 1-carbothioamide regioisomer may translate to improved stereochemical outcomes.

Crystallography and Solid-State Form Screening with Aromatic Stacking Capability

For solid-state chemistry investigations, the benzyl aromatic ring in this compound provides additional C—H⋯π and potential π–π stacking interactions beyond the conserved N—H⋯S hydrogen-bonding chains common to all pyrrolidine-1-carbothioamides [2][3]. This richer interaction profile may facilitate co-crystallization with aromatic guest molecules or influence polymorph stability, making it a strategic choice for crystal engineering studies where the N-methyl or unsubstituted analogs would lack these supplementary interactions.

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